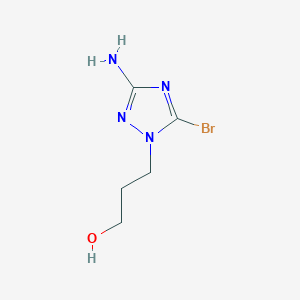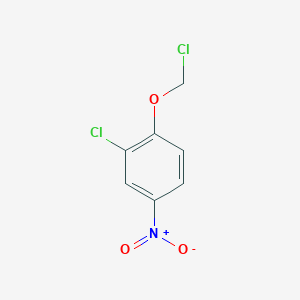
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of benzodioxanes This compound is characterized by the presence of a benzodioxane ring fused with a fluoroethanamine moiety
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Fluoroethanamine Moiety: The benzodioxane intermediate is then reacted with a fluoroethanamine derivative under specific conditions to introduce the fluoroethanamine moiety.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine can be compared with other similar compounds such as:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine: This compound lacks the fluoro group and may exhibit different chemical and biological properties.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: This compound contains a ketone group instead of the fluoroethanamine moiety and may have distinct reactivity and applications.
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine lies in its specific structural features, which confer unique chemical and biological properties.
Properties
CAS No. |
929972-52-1 |
|---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanamine |
InChI |
InChI=1S/C10H12FNO2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,6,12H2 |
InChI Key |
BMYPPLZCPSWQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)




![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)




![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)

![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)
